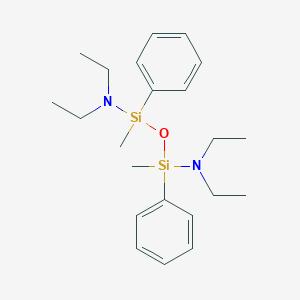
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine is a complex organosilicon compound It features a disiloxane backbone with two phenyl groups and two amine groups, each substituted with ethyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine typically involves the reaction of disiloxane derivatives with appropriate amine precursors. The reaction conditions often include:
Solvents: Common solvents such as toluene or dichloromethane.
Catalysts: Catalysts like platinum or palladium complexes to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or other reactive species. The disiloxane backbone provides structural stability, while the phenyl groups enhance its lipophilicity, facilitating its incorporation into various matrices.
類似化合物との比較
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-diphenyldisiloxane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-diphenyldisiloxane-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the amine nitrogen atoms provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
特性
CAS番号 |
62635-66-9 |
|---|---|
分子式 |
C22H36N2OSi2 |
分子量 |
400.7 g/mol |
IUPAC名 |
N-[(diethylamino-methyl-phenylsilyl)oxy-methyl-phenylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C22H36N2OSi2/c1-7-23(8-2)26(5,21-17-13-11-14-18-21)25-27(6,24(9-3)10-4)22-19-15-12-16-20-22/h11-20H,7-10H2,1-6H3 |
InChIキー |
CAOKOGSPVPDXKT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
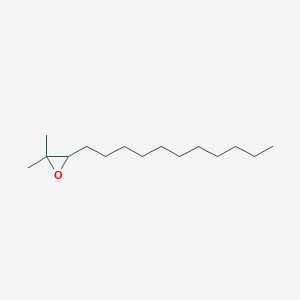

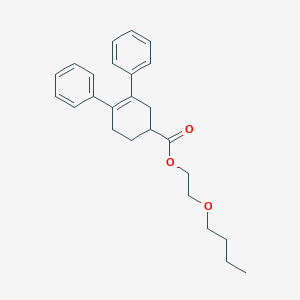
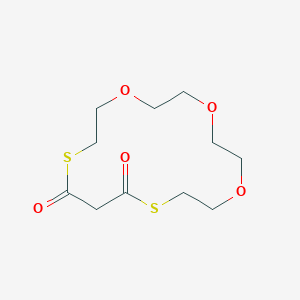
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
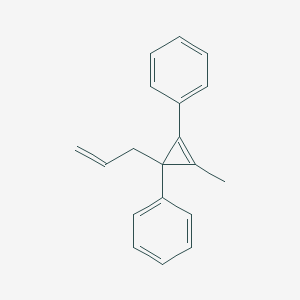
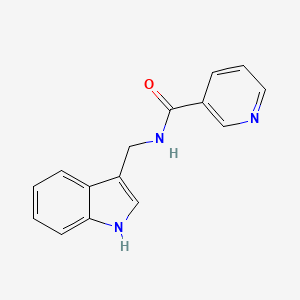
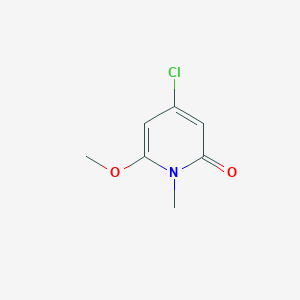

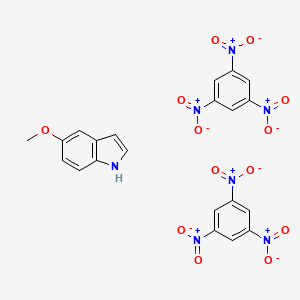
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
